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Compound of Interest

Compound Name: 2-Butoxyethyl chloroacetate

CAS No.: 5330-17-6

Cat. No.: B1618674 Get Quote

Introduction: The Reagent and Its Utility[1][2][3][4]
2-Butoxyethyl chloroacetate (CAS: 5330-17-6) is a specialized alkylating agent

predominantly used to introduce the (2-butoxyethoxy)carbonylmethyl motif into nucleophilic

substrates.[1][2] Structurally, it consists of an ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

-chloro ester linked to a glycol ether tail.[1]

This reagent bridges the gap between simple alkylation and solubility modification.[1][2] The

lipophilic butoxyethyl tail significantly enhances the membrane permeability of the parent

molecule, making it a critical tool in:

Prodrug Synthesis: Creating esterase-labile linkers that mask polar carboxyl or hydroxyl

groups to improve oral bioavailability.[1][2]

Agrochemical Formulation: Synthesis of low-volatility herbicide esters (e.g., 2,4-D

butoxyethyl ester) to improve leaf cuticle penetration.[1][2]

Plasticizer Development: Modifying polarity and glass transition temperatures in polymer

matrices.
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Property Value Critical Implication

Molecular Formula

ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703=""

class="inline ng-star-inserted">
Stoichiometry calculations

Molecular Weight 194.66 g/mol --

Boiling Point 253.2°C

High boiling point allows high-

temperature reactions but

makes removal by evaporation

difficult.[1]

Density 1.07 g/cm³

Denser than water; forms the

bottom layer in aqueous

biphasic washes.[1][2]

Solubility Organic solvents

Miscible in DMF, Toluene,

Acetone.[1][2] Limited water

solubility.[1][2]

Mechanistic Principles & Reaction Design[4]
The alkylation proceeds via a Nucleophilic Substitution (ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

) mechanism.[1][3] The

-chloro position is activated by the adjacent carbonyl group, making it more electrophilic than a
standard alkyl chloride.[1] However, the chlorine is a poorer leaving group than bromine or
iodine, often necessitating catalytic activation.[1]

The Selectivity Challenge: Alkylation vs. Hydrolysis
The core challenge when using 2-Butoxyethyl chloroacetate is the ester linkage.[1][2]

Path A (Desired): Nucleophile attacks the ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

-carbon, displacing chloride.[1]
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Path B (Undesired): Base attacks the carbonyl carbon (saponification), cleaving the

butoxyethyl group and destroying the reagent.[1]

Rule of Thumb: To favor Path A, avoid strong hydroxide bases (NaOH, KOH) in aqueous media

unless a Phase Transfer Catalyst (PTC) is used.[1][2] Preferred systems utilize weak inorganic

bases (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

,

) in anhydrous polar aprotic solvents.[1]

Figure 1: Kinetic competition between desired alkylation and ester hydrolysis.

Standard Laboratory Protocol (O-Alkylation)
Application: High-yield synthesis of phenolic or carboxylic acid derivatives on a gram scale.[1]

[2] System: Finkelstein-Assisted

in Acetone/DMF.

Rationale
Potassium Carbonate (

): A mild base that deprotonates phenols/acids without attacking the ester moiety of the
reagent.[1]

Potassium Iodide (KI): Acts as a nucleophilic catalyst.[1][2] It displaces the chloride in situ to

form the more reactive iodide intermediate (Finkelstein reaction), accelerating the rate-

limiting step.[1][2]

Solvent: Acetone (reflux) is standard; DMF is used for less soluble substrates.[1][2]

Step-by-Step Procedure
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate

(Phenol/Acid, 1.0 equiv) in anhydrous Acetone (10 mL per gram of substrate).

Deprotonation: Add anhydrous
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(1.5 – 2.0 equiv). Stir at room temperature for 15 minutes to ensure salt formation.

Catalyst Addition: Add Potassium Iodide (KI) (0.1 – 0.2 equiv).[1][2] Note: The solution may

turn slightly yellow due to trace iodine liberation.[1]

Alkylation: Add 2-Butoxyethyl chloroacetate (1.1 – 1.2 equiv) dropwise via syringe.[1][2]

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for

4–12 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate).[1][2]

Workup:

Cool to room temperature.[1][2][4]

Filter off the inorganic solids (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

, excess

).[1]

Concentrate the filtrate under reduced pressure.[1][2]

Redissolve the residue in Ethyl Acetate and wash with water (ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) and brine (

) to remove residual DMF/KI.[1]

Dry over

and concentrate.

Purification: If necessary, purify via silica gel flash chromatography. Note: Excess reagent

(high boiling point) can be difficult to remove by vacuum; chromatography is preferred.[1][2]
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Application: Multi-gram to kilogram scale; "Green" chemistry requirements (avoiding DMF).

System: Toluene/Solid-Liquid Phase Transfer.[1][2]

Rationale
Using a biphasic system with a quaternary ammonium salt allows the use of inexpensive

inorganic bases while protecting the sensitive ester group from hydrolysis, as the reaction

occurs in the organic phase or at the interface.[1]

Step-by-Step Procedure
Charge: To a reactor, add the Substrate (1.0 equiv) and Toluene (5–8 volumes).[1][2]

Base & Catalyst: Add solid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

(1.5 equiv) and Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%).[1]

Reagent Addition: Add 2-Butoxyethyl chloroacetate (1.1 equiv).

Reaction: Heat to 90–100°C with vigorous mechanical stirring. Vigorous stirring is critical to

maximize interfacial surface area.[1]

Duration: Reaction typically completes in 3–6 hours.[1][2]

Workup:

Cool to 25°C.

Add water to dissolve inorganic salts.[1][2]

Separate phases.[1][2] The product is in the upper Toluene layer.[1][2]

Wash the organic layer with dilute aqueous citric acid (to neutralize trace base) followed

by water.[1][2]

Distill Toluene to isolate the product.[1][2]
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Critical Troubleshooting & Optimization
Observation Root Cause Corrective Action

Low Conversion
Chloride is a poor leaving

group.[1][2]

Add 10–20 mol% NaI or KI.[1]

[2] Increase temperature

(switch from Acetone to MEK

or Toluene).

Ester Hydrolysis
Wet solvent or strong base

usage.[5][1][2]

Ensure anhydrous conditions.

[1][2] Switch from NaOH/KOH

to ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

or

.[1]

Product "Oiling Out"
High lipophilicity of the

butoxyethyl tail.[1][2]

Do not expect crystallization.

[1][2] Isolate as an oil or use

high-vacuum distillation if the

product is stable.[1][2]

Reagent Persists
Excess reagent used and hard

to remove.[1][2]

Use precise stoichiometry

(1.05 equiv). If excess

remains, wash organic layer

with dilute aliphatic amines

(e.g., dimethylamine) to

convert excess reagent to a

water-soluble amide, then

wash away.[1][2]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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